molecular formula C21H32N2O3 B10856383 7a-[2-[4-(3-Piperidin-1-ylpropoxy)phenyl]ethyl]-1,3,5,7-tetrahydro-[1,3]oxazolo[3,4-c][1,3]oxazole

7a-[2-[4-(3-Piperidin-1-ylpropoxy)phenyl]ethyl]-1,3,5,7-tetrahydro-[1,3]oxazolo[3,4-c][1,3]oxazole

Cat. No.: B10856383
M. Wt: 360.5 g/mol
InChI Key: SOOILONXEPTVJZ-UHFFFAOYSA-N
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Description

ST-1505 is a novel compound derived from fingolimod, which is primarily known for its use in the treatment of multiple sclerosis. Fingolimod is a structural analog of sphingosine, a natural lipid that modulates the sphingosine-1-phosphate receptor. ST-1505 has shown promising anti-inflammatory properties and is being investigated for its potential therapeutic applications in various autoimmune diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ST-1505 involves several steps, starting from the precursor fingolimod. The process typically includes the following steps:

    Functional Group Modification: The primary amine group of fingolimod is modified to introduce new functional groups that enhance its biological activity.

    Cyclization: The modified intermediate undergoes cyclization to form the core structure of ST-1505.

    Purification: The final product is purified using chromatographic techniques to obtain a high-purity compound.

Industrial Production Methods

Industrial production of ST-1505 involves scaling up the synthetic route while ensuring consistency and purity. This typically includes:

    Batch Processing: Large-scale batch reactors are used to carry out the chemical reactions under controlled conditions.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.

    Automation: Automated systems are employed to monitor and control the reaction parameters, ensuring reproducibility and efficiency.

Chemical Reactions Analysis

Types of Reactions

ST-1505 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may affect its biological activity.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

    Substitution: Substitution reactions can introduce new functional groups, enhancing or modifying the compound’s activity.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used in oxidation reactions.

    Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in reduction reactions.

    Catalysts: Catalysts such as palladium on carbon or platinum are used to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of ST-1505 with modified functional groups, which may exhibit different biological activities.

Scientific Research Applications

ST-1505 has a wide range of scientific research applications, including:

Mechanism of Action

ST-1505 exerts its effects by modulating the sphingosine-1-phosphate receptor, similar to fingolimod. This modulation prevents the migration of lymphocytes from lymph nodes, thereby reducing inflammation and immune response. The compound targets specific molecular pathways involved in immune regulation, making it a promising candidate for treating autoimmune diseases .

Comparison with Similar Compounds

Similar Compounds

    Fingolimod: The parent compound of ST-1505, used in the treatment of multiple sclerosis.

    Siponimod: Another sphingosine-1-phosphate receptor modulator with similar therapeutic applications.

    Ozanimod: A newer compound targeting the same receptor, used for treating multiple sclerosis and ulcerative colitis.

Uniqueness of ST-1505

ST-1505 stands out due to its enhanced anti-inflammatory properties and potential for broader therapeutic applications. Its unique structural modifications provide improved efficacy and reduced side effects compared to similar compounds .

Properties

Molecular Formula

C21H32N2O3

Molecular Weight

360.5 g/mol

IUPAC Name

7a-[2-[4-(3-piperidin-1-ylpropoxy)phenyl]ethyl]-1,3,5,7-tetrahydro-[1,3]oxazolo[3,4-c][1,3]oxazole

InChI

InChI=1S/C21H32N2O3/c1-2-11-22(12-3-1)13-4-14-26-20-7-5-19(6-8-20)9-10-21-15-24-17-23(21)18-25-16-21/h5-8H,1-4,9-18H2

InChI Key

SOOILONXEPTVJZ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCCOC2=CC=C(C=C2)CCC34COCN3COC4

Origin of Product

United States

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